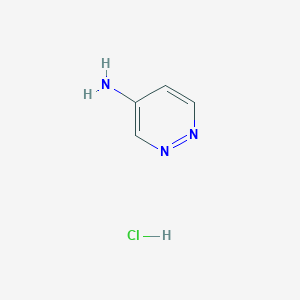

Pyridazin-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3.ClH/c5-4-1-2-6-7-3-4;/h1-3H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYVVPPBUPKQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400764-35-3 | |

| Record name | 4-Pyridazinamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways of Pyridazin 4 Amine Hydrochloride

Precursor Synthesis and Building Block Strategies

Synthesis of Pyridazin-4-amine (Free Base)

The creation of the Pyridazin-4-amine molecule can be approached through several distinct chemical pathways. These methods often involve either the formation of the pyridazine (B1198779) core with the amine group already in place or the introduction of the amine group onto a pre-existing pyridazine ring.

A foundational method for constructing the pyridazine ring system involves the cyclocondensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) or its derivatives. iglobaljournal.com This approach is a versatile strategy for forming the core dihydropyridazine structure, which can then be oxidized to the aromatic pyridazine. iglobaljournal.com The introduction of the 4-amino group can be achieved by using appropriately substituted dicarbonyl precursors or through subsequent amination reactions on the formed pyridazine ring.

For instance, the reaction of a γ-keto acid with hydrazine hydrate can yield a dihydropyridazinone, which can be further functionalized. iglobaljournal.com While this is a common strategy for pyridazinone synthesis, modifications of this approach can be envisioned for accessing aminopyridazines. The versatility of this method lies in the wide availability of dicarbonyl compounds and hydrazine derivatives, allowing for the synthesis of a diverse range of substituted pyridazines. liberty.edu

Another significant synthetic route to Pyridazin-4-amine involves the reduction of a corresponding nitropyridazine precursor. This method hinges on the initial synthesis of a pyridazine ring bearing a nitro group at the 4-position, which is then chemically reduced to the desired amine.

The reduction of nitroarenes to anilines is a well-established transformation in organic synthesis, and similar conditions can be applied to nitropyridazines. nih.gov Common reducing agents for this transformation include metals in acidic media (e.g., iron in acetic acid or hydrochloric acid) and catalytic hydrogenation. mdpi.orgsemanticscholar.org For example, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine in good yields. mdpi.orgsemanticscholar.org A similar strategy could be employed for the synthesis of Pyridazin-4-amine from a 4-nitropyridazine precursor.

The choice of reducing agent and reaction conditions is crucial to ensure high selectivity and avoid over-reduction or side reactions. For instance, catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium catalyst is an effective method for the selective reduction of halogenated nitroarenes, which could be adapted for nitropyridazines. nih.gov

A prevalent and industrially relevant method for synthesizing Pyridazin-4-amine involves the dehalogenation of a dichloropyridazine amine precursor. google.com This multi-step approach typically starts with a readily available trichloropyridazine, which undergoes a nucleophilic substitution with an amine source to introduce the amino group, followed by the removal of the remaining chlorine atoms. google.com

A common starting material for this route is 3,6-dichloropyridazin-4-amine. chemicalbook.com The two chlorine atoms are then removed through a dehalogenation reaction, most commonly via catalytic hydrogenation, to yield the final Pyridazin-4-amine product.

Dehalogenation of Dichloropyridazine Amine Compounds

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful and widely used technique for the dehalogenation of haloaromatics and haloheteroaromatics. acsgcipr.org In the context of Pyridazin-4-amine synthesis, this method is employed to remove the chlorine atoms from a dichloropyridazine amine intermediate. The reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. chemicalbook.com

The general procedure involves dissolving the dichloropyridazine amine compound in a suitable solvent, adding the catalyst, and then subjecting the mixture to a hydrogen atmosphere at a specific temperature and pressure. chemicalbook.com The catalyst facilitates the cleavage of the carbon-chlorine bonds and their replacement with carbon-hydrogen bonds.

| Reactant | Catalyst | Solvent | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,6-dichloropyridazin-4-amine | 10% Palladium on carbon | Tetrahydrofuran, Water | Sodium hydroxide, Hydrogen | Room temperature, 48 hours | Quantitative | chemicalbook.com |

Influence of Reaction Conditions (e.g., pH, Catalysts)

The efficiency and selectivity of the catalytic hydrogenation for dehalogenation are significantly influenced by various reaction parameters. These include the choice of catalyst, solvent, temperature, hydrogen pressure, and the pH of the reaction medium.

The pH of the reaction mixture can play a critical role. The presence of a base, such as sodium hydroxide, is often required to neutralize the hydrochloric acid that is formed as a byproduct of the dehalogenation reaction. chemicalbook.com This prevents the protonation of the amine product and potential catalyst deactivation.

The choice of catalyst is also paramount. While palladium on carbon is a commonly used and effective catalyst, other noble metal catalysts can also be employed. nih.govrsc.org The catalyst's activity and selectivity can be modulated by the support material and the presence of promoters or inhibitors. google.com For instance, in the selective hydrogenation of p-chloronitrobenzene, the synergistic effect between platinum and a zirconia/zeolite support was shown to enhance catalytic performance. nih.govrsc.org Such strategies could potentially be applied to optimize the dehalogenation of dichloropyridazine amine compounds, improving yield and minimizing side reactions.

Formation of Pyridazin-4-amine Hydrochloride Salt

The formation of a hydrochloride salt is a common strategy to improve the stability, solubility, and handling of basic amine compounds like Pyridazin-4-amine. This transformation is a straightforward acid-base reaction.

Pyridazin-4-amine, like other aminopyridines and pyridazines, is a weak base. nih.gov The basicity arises from the lone pair of electrons on the exocyclic amino group and the nitrogen atoms within the aromatic ring. The formation of the hydrochloride salt is achieved by reacting the free base, Pyridazin-4-amine, with hydrochloric acid (HCl). nih.govcjhp-online.ca In this Brønsted-Lowry acid-base reaction, the amine acts as a proton acceptor, gaining a hydrogen ion from the hydrochloric acid. nih.gov This protonation typically occurs at the most basic nitrogen atom, resulting in the formation of the corresponding ammonium chloride salt. cjhp-online.ca The reaction can be carried out in a suitable solvent, and the resulting salt often precipitates out of the solution, allowing for easy isolation.

The general reaction is as follows: C₄H₅N₃ + HCl → [C₄H₆N₃]⁺Cl⁻

Several factors can influence the efficiency of the salt formation and the stability of the resulting this compound.

Stoichiometry : The molar ratio of the amine to the acid is crucial. A 1:1 molar ratio is typically used to ensure complete protonation of the amine without introducing excess acid, which might need to be removed in subsequent steps.

Solvent : The choice of solvent affects the reaction rate and the ease of product isolation. Solvents in which the free base is soluble but the hydrochloride salt is not are ideal for facilitating precipitation and purification.

Temperature : The reaction is generally exothermic. nih.gov Controlling the temperature can be important for managing the reaction rate and ensuring the formation of a crystalline, easily filterable product.

Purity of Reactants : The purity of the starting Pyridazin-4-amine and hydrochloric acid will directly impact the purity of the final salt.

Stability : Studies on the closely related compound, 4-aminopyridine, have shown excellent chemical stability in oral capsule formulations, retaining over 94% of its initial content after a year of storage at room temperature, protected from light. chemicalbook.comyoutube.com This suggests that the aminopyridazine structure is inherently stable. However, hydrochloride salts, such as pyridine hydrochloride, can be hygroscopic, meaning they tend to absorb moisture from the air. acs.org Therefore, this compound should be stored in a dry, well-sealed container to prevent degradation.

Derivatization Strategies for this compound

The this compound scaffold is a versatile starting point for creating a diverse range of derivatives. The primary sites for modification are the amino group and the carbon atoms of the pyridazine ring. The hydrochloride salt is often converted back to the free base in situ or prior to these reactions by treatment with a non-nucleophilic base.

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyridazine ring, typically by replacing a leaving group (like a halogen) with a nucleophile. While Pyridazin-4-amine itself does not have an inherent leaving group, halogenated derivatives of it are commonly used in SNAr reactions. The amino group of Pyridazin-4-amine can also act as a nucleophile.

The pyridazine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (C3, C6, and C4/C5). wur.nl For instance, in related systems like 3-halo-4-aminopyridines, an intramolecular nucleophilic aromatic substitution has been observed where a presumed N-acylated intermediate attacks the ring to displace the halide. sigmaaldrich.com This type of reaction demonstrates the potential for the pyridazine ring system to undergo such transformations.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Amino-Heterocycles

| Starting Material | Reagent | Product Type | Key Observation |

|---|---|---|---|

| 3-halo-4-aminopyridines | Acyl chlorides / Triethylamine | Pyridin-4-yl α-substituted acetamide | Rearrangement via intramolecular nucleophilic aromatic substitution. sigmaaldrich.com |

| Halogenated Pyridazines | Ammonia / Amines | Aminopyridazines | Substitution of a halogen on the pyridazine ring by an amino group. semanticscholar.org |

The amino group of Pyridazin-4-amine is nucleophilic and readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form amides. semanticscholar.org This reaction is a common method for introducing a wide range of functional groups onto the molecule. The reaction typically requires a base to neutralize the HCl or carboxylic acid byproduct that is formed. google.com

In a typical Schotten-Baumann reaction, an acyl chloride is reacted with the amine in the presence of a base like triethylamine or pyridine. nih.gov For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of triethylamine yields the corresponding N-acylated products. sigmaaldrich.com A similar reactivity would be expected for Pyridazin-4-amine.

Table 2: General Conditions for Acylation of Amines

| Acylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Acyl Chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction proceeds at room temperature. nih.gov |

| Acetic Anhydride | Often not required for low basicity amines | Acetic Acid, Ethanol | May require heating. chemicalbook.com |

Alkylation of the amino group of Pyridazin-4-amine can be achieved using alkyl halides. chemrxiv.org However, direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts because the alkylated amine product is often more nucleophilic than the starting amine. nih.gov

To achieve selective mono-alkylation, modern synthetic methods have been developed. One such approach involves the use of N-aminopyridinium salts as ammonia surrogates. This method allows for a one-pot N-arylation followed by N-alkylation and in situ removal of the pyridinium moiety to yield secondary amines selectively. Another strategy for functionalizing the ring involves Minisci-type reactions, which allow for the direct C-4 alkylation of pyridines through a radical mechanism, bypassing the need for pre-functionalized starting materials.

Table 3: Strategies for Alkylation of Amines/Pyridines

| Reaction Type | Reagents | Target Site | Key Feature |

|---|---|---|---|

| Direct N-Alkylation | Alkyl Halide | Amino Group | Can lead to over-alkylation, producing mixtures of products. chemrxiv.orgnih.gov |

| N-Alkylation via Pyridinium Ylide | N-aminopyridinium salt, Alkyl Halide, Base | Amino Group | Self-limiting reaction that enforces selective mono-alkylation. |

| Minisci-type C-H Alkylation | Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ | C-4 of Pyridine Ring | Direct, regioselective alkylation of the heterocyclic ring. |

Silylation Methods for Amine Functionality

Silylation is a chemical process that involves the replacement of a proton on a heteroatom, such as the nitrogen in an amine, with a silyl group, typically a trimethylsilyl (TMS) group. This derivatization is often employed to protect the amine functionality, increase its solubility in nonpolar solvents, or enhance its volatility for analytical purposes. The resulting N-silylamines exhibit unique electronic properties and reactivity compared to their non-silylated parent compounds. rsc.org

The most common method for the silylation of amines involves the reaction with a chlorosilane, such as trimethylchlorosilane, in the presence of a base. researchgate.net The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. researchgate.net For the amine functionality on Pyridazin-4-amine, the reaction would proceed via the nucleophilic attack of the nitrogen atom on the silicon atom of the chlorosilane, leading to the formation of a Si-N bond.

Key pathways for synthesizing N-silylamines include:

Dehydrocoupling: The reaction of an amine with a silane. rsc.orgsemanticscholar.orgresearchgate.net

Hydrosilylation: The addition of a Si-H bond across an imine (C=N) double bond. rsc.orgsemanticscholar.orgresearchgate.net

Coupling Reactions: The reaction of chlorosilanes with amines is a prominent pathway for forming silicon-nitrogen bonds. researchgate.net

N,N-Bis(silyl)enamines, a related class of compounds, demonstrate weaker nucleophilic character compared to traditional enamines or enol silyl ethers, making them stable towards many electrophilic reagents under standard conditions. semanticscholar.org This altered reactivity opens up unique synthetic routes for creating substituted pyridines and other nitrogen-containing heterocycles. semanticscholar.orgacs.org The facile hydrolytic cleavage of the Si-N bond allows for the easy deprotection of the amine, restoring the original functionality after subsequent reactions are complete. rsc.orgsemanticscholar.orgresearchgate.net

Table 1: Common Silylation Reagents and Conditions

| Reagent | Base | Solvent | General Conditions |

|---|---|---|---|

| Trimethylchlorosilane | Triethylamine, Pyridine | Aprotic (e.g., DMF, THF, Toluene) | Room temperature or gentle reflux researchgate.net |

| t-Butyldimethylchlorosilane | Imidazole | Aprotic (e.g., DMF) | Room temperature researchgate.net |

| Hexamethyldisilazane (HMDS) | None or catalyst (e.g., (NH₄)₂SO₄) | Neat or aprotic solvent | Room temperature to reflux researchgate.net |

Formation of Schiff Bases

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. dergipark.org.trunsri.ac.id The amine group of Pyridazin-4-amine can react with various aldehydes and ketones to form the corresponding pyridazin-4-yl Schiff bases. This reaction is a versatile method for creating more complex molecules with a wide range of biological and chemical properties. researchgate.net

The synthesis generally involves mixing the amine and the carbonyl compound in a suitable solvent, such as ethanol, and heating the mixture, often under reflux. unsri.ac.idnih.gov An acid or base catalyst can be used to facilitate the reaction. The formation of pyridazine-based Schiff bases has been achieved through the condensation of 3,6-bis-((2-aminoethyl)thio)pyridazine with different salicylaldehyde derivatives in ethanol. nih.gov Pyridine derivatives with an amino group readily undergo Schiff base condensation, yielding products that can act as multidentate bioactive ligands. researchgate.net

Table 2: Examples of Schiff Base Synthesis with Pyridine/Pyridazine Amines

| Amine Reactant | Carbonyl Reactant | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-aminopyridine | Various aldehydes | Methanol, stirring | 57-85% | researchgate.net |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | p-chlorobenzaldehyde | Ethanol/HCl, reflux | 50% | nih.gov |

| 4,4-diaminodiphenyl ether | Vanillin | Ethanol, reflux at 80°C | 97.93% | unsri.ac.id |

| 3-aminobenzoic acid | Pyridine-4-carbaldehyde | Methanol, reflux | 85% | researchgate.net |

General Reactivity of Amines in Derivatization

The reactivity of the amine group in Pyridazin-4-amine is influenced by the electronic nature of the pyridazine ring. Pyridazine, like pyridine, is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic deactivates the ring towards electrophilic substitution reactions but makes it susceptible to nucleophilic attack. uoanbar.edu.iq

The amine group at the 4-position can exhibit several modes of reactivity:

Nucleophilic Character: The lone pair of electrons on the amine nitrogen allows it to act as a nucleophile, readily attacking electrophilic centers. This is the basis for reactions like silylation (as discussed above), acylation, and alkylation to form a wide variety of derivatives.

Basicity: The amine group imparts basic properties to the molecule. However, the basicity is generally lower than that of aliphatic amines because the lone pair is delocalized into the aromatic pyridazine ring system. uoanbar.edu.iq

Nucleophilic Aromatic Substitution: The amine group can be displaced by a strong nucleophile under certain conditions, although this is less common than reactions involving the amine itself. More frequently, the pyridazine ring, particularly at positions adjacent to the nitrogen atoms, is activated towards nucleophilic substitution by strong nucleophiles like amide ions. youtube.comwur.nl

Derivatization Reactions: Pyridazine amine compounds are considered versatile intermediates for producing fine chemicals for the pharmaceutical and agrochemical industries. google.comgoogle.com The chlorine substituents often present in precursor molecules allow for further derivatization through nucleophilic substitution reactions to introduce additional amino groups. google.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridazines to enhance efficiency, reduce waste, and improve safety. researchgate.netmdpi.com

Solvent-Free Reaction Environments

Conducting chemical reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced toxicity, and often simplified product purification. rasayanjournal.co.in These reactions can lead to cleaner processes, higher yields, and shorter reaction times.

In the context of pyridazine chemistry, solvent-free conditions have been successfully employed for the synthesis of Schiff bases. For instance, pyridazine-based Schiff base ligands have been prepared by the condensation of 3,6-bis-((2-aminoethyl)thio)pyridazine with salicylaldehyde derivatives using polyphosphate ester as a catalyst under solvent-free conditions. nih.gov Another green mechanical method is ball milling, which physically combines reactants to create an amorphous mixture with a large surface area, facilitating the reaction without the need for a solvent. rasayanjournal.co.in

Catalytic Approaches in Synthesis and Derivatization

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing energy consumption and byproduct formation. rasayanjournal.co.in

Various catalytic strategies have been developed for the synthesis and derivatization of pyridazines:

Palladium Catalysis: A common method for the synthesis of 4-aminopyridazine involves the dehalogenation of a precursor like 3,6-dichloropyridazin-4-amine using a 10% palladium-on-carbon catalyst under a hydrogen atmosphere. chemicalbook.com

Copper Catalysis: Copper-catalyzed reactions, such as the [3 + 2] cycloaddition of azides to alkynes, have been used to create 3,6-bis(4-triazolyl)pyridazines. mdpi.com Copper(II)-catalyzed aerobic cyclizations also provide an efficient route to 1,6-dihydropyridazines and pyridazines. organic-chemistry.org

Acid Catalysis: The formation of Schiff bases from pyrimidine aldehydes and aromatic amines has been effectively catalyzed by Indium(III) trifluoromethanesulphonate (In(OTf)₃). nih.gov

Metal-Free Catalysis: To create more sustainable and cost-effective synthetic routes, metal-free protocols are being developed. An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective, metal-free synthesis of pyridazine derivatives under neutral conditions. organic-chemistry.org

Microwave-assisted synthesis is another technique often paired with catalysis, recognized as a green chemistry tool that can dramatically reduce reaction times and improve yields. nih.gov

Mechanochemical Synthesis Techniques

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions. This solvent-free technique aligns with green chemistry principles by minimizing waste and energy consumption. Ball milling is a frequently used mechanochemical method where reactants are ground together in a container with milling balls. rasayanjournal.co.in The process increases the surface area of the reactants and can create amorphous mixtures that are more reactive than their crystalline counterparts. rasayanjournal.co.in While specific examples for this compound are not prevalent, the technique represents a promising green alternative to traditional solution-phase synthesis for pyridazine and other heterocyclic compounds.

Theoretical and Computational Investigations of Pyridazin 4 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, energy levels, and various other physicochemical parameters.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the properties of pyridazine (B1198779) derivatives and other heterocyclic compounds. DFT methods are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules. By solving the Kohn-Sham equations, DFT can accurately model the electron density and, from it, derive key molecular characteristics.

For molecules related to Pyridazin-4-amine hydrochloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These computational results provide a detailed three-dimensional picture of the molecule's structure. Furthermore, DFT is instrumental in calculating the molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. aimspress.com For related pyrazolo[3,4-d]pyrimidine compounds, a small HOMO-LUMO energy gap has been shown to correlate with higher chemical reactivity. nih.gov The energies of these orbitals are fundamental for calculating other reactivity descriptors.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -2.58 |

| Energy Gap (ΔE) | 4.40 |

Note: Data is for a related heterocyclic compound, Temozolomide, and is illustrative of the parameters calculated. aimspress.com

Determination of Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of a molecule's stability and reactivity. nih.gov Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

These parameters are calculated using the energies of the HOMO and LUMO based on Koopman's theorem. For instance, a high chemical hardness (η) indicates greater stability and lower reactivity. The electrophilicity index (ω) measures the energy stabilization when the system acquires an additional electronic charge from the environment. These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their reaction mechanisms.

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 = -χ |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ2 / (2η) |

Source: Adapted from research on diorganotin(IV) complexes. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a dynamic view of molecular interactions, conformational changes, and transport properties. mdpi.comresearchgate.net

Modeling Intermolecular Interactions and Solvation Effects

MD simulations are particularly well-suited for studying the non-covalent interactions between a solute, such as this compound, and a solvent. These simulations can model the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the solvation process. For instance, in a study of a related compound, 4-acrylamido-N-(pyridazin-3-yl)benzamide, MD simulations were used to analyze the stability of the molecule within the active site of a protein, highlighting the critical role of hydrogen bonding and other non-covalent interactions. nih.gov

When studying solvation, MD simulations can reveal the structure of the solvation shells around the molecule. By calculating radial distribution functions, it is possible to determine the average distance and coordination number of solvent molecules (e.g., water) around specific atoms of the solute. This provides a detailed picture of how the solute is integrated into the solvent's hydrogen bond network. Such studies are crucial for understanding the solubility and behavior of the compound in different environments.

Simulation of Adsorption Phenomena

The adsorption of molecules onto surfaces is a critical process in catalysis, materials science, and environmental chemistry. MD simulations can be employed to model the adsorption of organic molecules onto various substrates at the atomic level. While specific studies on this compound may be limited, the methodology is well-established.

In a typical adsorption simulation, a model surface (e.g., a metal, metal oxide, or polymer) is constructed, and the molecule of interest is placed in its vicinity. The simulation then tracks the interactions between the molecule and the surface over time. Key analyses include calculating the interaction energy to determine the strength of adsorption, observing the orientation and conformation of the adsorbed molecule, and identifying the specific atoms or functional groups involved in binding to the surface. For example, studies on the adsorption of other organic inhibitors on mild steel have successfully used computational methods to correlate molecular structure with adsorption behavior and inhibition efficiency. ias.ac.in These simulations can predict whether adsorption is primarily due to physisorption (weaker, van der Waals forces) or chemisorption (stronger, covalent-like bonds), providing valuable insights for designing materials with specific surface properties.

Structure-Reactivity Relationships from Computational Data

Computational data allows for a deep understanding of how the molecular structure of this compound governs its chemical reactivity. By calculating various electronic and structural parameters, researchers can predict the most likely sites for chemical reactions and the stability of potential products.

Quantum chemical calculations are used to determine key descriptors of electronic structure. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔEg) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

In studies of related pyridazine derivatives, DFT calculations have shown that these electronic parameters can predict reactivity in various transformations. mdpi.comresearchgate.net For instance, the HOMO and LUMO energy levels are crucial for ensuring a positive effect in the process of electron injection in dye-sensitized solar cells, a field where pyridazine derivatives have been explored. researchgate.net For pyridazinone derivatives, it has been noted that higher HOMO values and lower LUMO values can correlate with higher biological activity. mdpi.com These computational approaches allow for the qualitative prediction of reactivity for derivatives of the pyridazine scaffold. researchgate.net

Below is a table of representative quantum chemical descriptors calculated for pyridazinone derivatives using DFT at the B3LYP/6-31++G(d,p) level, illustrating the type of data generated in such studies. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 7 | -6.18 | -1.97 | 4.21 |

| Compound 13 | -6.21 | -2.01 | 4.20 |

This table is illustrative of data from related pyridazinone derivatives and is based on findings reported in computational studies. mdpi.com

The electrostatic potential (ESP) map is another powerful tool derived from computational calculations. It visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would show a high positive potential around the protonated nitrogen and the hydrogens of the amine group, indicating sites susceptible to nucleophilic attack, while the non-protonated ring nitrogen would represent a region of negative potential.

Computational chemistry is instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies, thereby predicting the most favorable reaction pathway.

For reactions involving azine heterocycles like pyridazine, computational studies have been essential for distinguishing between different possible mechanisms. For example, in reactions of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines, extensive computational investigations were used to show that the reaction proceeds through a stepwise addition/N2 elimination/cyclization pathway rather than a concerted or stepwise Diels-Alder reaction. nih.govacs.org The calculations revealed that the initial nucleophilic attack is the rate-limiting step. nih.gov

Similarly, DFT calculations have been used to explore the dimerization of azomethine imines, showing a preference for dimerization to a cyclic tetrazine via a pathway involving a zwitterionic intermediate. acs.org Acid catalysis, relevant for a hydrochloride salt, was computationally shown to facilitate the rearrangement of the tetrazine to a hydrazone through a Stevens-like transition state. acs.org These studies showcase how computational methods can provide detailed mechanistic insights that explain experimental observations, such as the selective formation of certain isomers. nih.gov Such approaches can be directly applied to predict the reactivity of this compound with various reagents.

Computational Studies on Analogues and Derivatives

The computational models and principles applied to this compound are often developed and validated through studies on a wide range of its analogues and derivatives. This broader research provides a robust framework for understanding the specific properties of the target compound.

Computational models are widely used in drug discovery and materials science to predict the properties and activities of novel pyridazine derivatives. One prominent example is the use of Comparative Molecular Field Analysis (CoMFA), a 3D Quantitative Structure-Activity Relationship (3D-QSAR) method. nih.gov CoMFA studies have been performed on pyridazine analogs to develop robust models that predict their inhibitory activity against enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.gov These models use steric and electrostatic fields to correlate molecular structure with biological activity, achieving high statistical significance. nih.gov

Molecular docking is another extensively used computational technique. It predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For instance, docking studies on pyrazolo-pyridazine derivatives have been used to investigate their binding modes within the active sites of kinases like EGFR and CDK-2. mdpi.com These simulations can identify key interactions, such as hydrogen bonds between the pyridazine nitrogen atoms and amino acid residues in the protein's active site. mdpi.comnih.gov Such insights are invaluable for the rational design of new, more potent inhibitors.

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and understand the electronic transitions involved.

DFT and other advanced methods can accurately predict various types of spectra for pyridazine and its derivatives. researchgate.net Calculations can determine ionization constants by comparing the binding energies of different protonation states, and these calculated values often show good agreement with those determined experimentally from UV-Vis spectra. psu.edu Theoretical methods are capable of predicting absorption and emission spectra with reasonable accuracy. researchgate.net

For example, studies have compared experimental photoelectron spectra (PES) of pyridazine with spectra calculated using DFT and many-body perturbation theory (the GW approximation), showing excellent agreement. researchgate.net Furthermore, DFT has been employed to calculate X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra for pyridazine adsorbed on surfaces, allowing for the clear distinction between different possible adsorption configurations. tandfonline.com

The table below presents data from a study on substituted pyridazines, comparing experimental pKa values with those derived from theoretical calculations, demonstrating the predictive power of these computational methods. psu.edu

| Pyridazine Derivative | Experimental pKa | Calculated pKa |

| 3-Amino-6-chloro-pyridazine | 4.11 | 4.32 |

| 3,6-Dimethoxypyridazine | 2.97 | 3.12 |

This table is based on data reported for substituted pyridazines. psu.edu

These computational tools provide a powerful complement to experimental spectroscopy, aiding in the complete characterization of compounds like this compound.

Applications of Pyridazin 4 Amine Hydrochloride in Materials Science and Medicinal Chemistry Non Human Focus

Role as a Chemical Building Block and Intermediate

The inherent reactivity and structural features of the pyridazine (B1198779) nucleus make Pyridazin-4-amine and its derivatives highly valuable intermediates in organic synthesis. Their utility spans the creation of complex molecular architectures, the preparation of specialized fine chemicals, and the synthesis of natural product analogs.

Pyridazine amine compounds are recognized as versatile intermediates for the synthesis of more complex chemical structures, including a variety of other heterocyclic systems. The pyridazine ring can be elaborated upon or used as a scaffold to construct fused heterocyclic systems. For instance, 3-aminopyridazines can be transformed into pyrimido[1,2-b]pyridazine and 1,2,3-triazole derivatives through condensation and ring-switching reactions. Synthetic pathways starting from pyridazine derivatives have been developed to access various pyrido[3,4-c]pyridazines.

Modern synthetic methods, such as the aza-Diels–Alder reaction, provide a highly regioselective route to functionalized pyridazines. This reaction, utilizing 1,2,3-triazines as the diene component, enables the efficient synthesis of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions, showcasing the utility of pyridazine precursors in creating diverse heterocyclic libraries.

Pyridazin-4-amine serves as a crucial starting material for the production of pyridazine-derived fine chemicals, which have applications in the pharmaceutical and agrochemical industries. The amino group and the pyridazine ring can be functionalized to introduce desired properties for specific applications. Dichloropyridazine amine compounds are particularly useful intermediates, as the chlorine substituents allow for further derivatization of the pyridazine core through nucleophilic substitution reactions. This versatility enables the synthesis of a broad spectrum of compounds from a common precursor.

The structural motif of pyridazine is present in numerous commercial products, including herbicides like Chloridazone, which was first marketed in 1964. The development of synthetic routes to access functionalized pyridazines is driven by their importance as core structures in these technologically relevant compounds.

While the pyridazine ring is relatively rare in nature compared to other nitrogen heterocycles, it is found in some natural products. One of the most recently discovered examples is Azamerone, a meroterpenoid produced by a marine-derived bacterium. Another notable natural product containing this scaffold is Pyridazomycin.

The biosynthesis of Azamerone is particularly intriguing, with studies suggesting that the pyridazine core is derived from the rearrangement of an aryl diazoketone precursor, rather than the cyclization of amino acid residues. This unique biosynthetic pathway highlights the novel enzymatic strategies nature employs to construct N-N bonds and provides inspiration for synthetic chemists aiming to create complex natural products and their analogs. The study of such biosynthetic pathways can inform the laboratory synthesis of these rare and potentially bioactive molecules, where functionalized pyridazines serve as key intermediates.

Applications in Medicinal Chemistry Research (In Vitro Studies)

The pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. In vitro studies are essential for elucidating the potential of new compounds without involving human subjects. Pyridazin-4-amine hydrochloride derivatives have been investigated in numerous in vitro settings to explore their therapeutic potential.

Thrombin is a key serine protease involved in the blood coagulation cascade, making it a prime target for the development of anticoagulant therapies. The design of thrombin inhibitors often involves creating molecules that can fit into the enzyme's active site pockets (S1, S2, S3). While research has been conducted on various nitrogen-containing heterocyclic scaffolds as thrombin inhibitors, the direct evaluation of this compound derivatives is less prominent in available literature.

However, the principles of designing such inhibitors can be understood from related structures. For example, a series of 2,4-disubstituted pyridine derivatives were designed where the pyridine ring acts as a P2 scaffold. rsc.org In these designs, a p-amidinobenzylamine group was incorporated as a P1 substituent to anchor in the S1 pocket of thrombin, and various benzoyl groups were used as P3 residues to fill the S3 pocket. rsc.org Similarly, studies on N-acylated 1,2,4-triazol-5-amines and 1H-pyrazol-5-amines have shown them to be potent covalent inhibitors of thrombin, binding to the catalytic Ser195 residue. acs.org These studies on related aza-heterocycles provide a rational basis for the future design of pyridazine-based thrombin inhibitors, exploring how the unique electronic properties and geometry of the pyridazine core could be exploited to achieve potent and selective inhibition in vitro.

The pyridazine core has been incorporated into a multitude of molecules designed to interact with specific biological targets, leading to a wide range of in vitro pharmacological activities.

Anti-inflammatory and Cytokine Inhibition: New pyridazine and pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory potential in vitro. In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, certain derivatives demonstrated significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Furthermore, these compounds were shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO) and prostaglandin E2 (PGE2).

Anticancer and Enzyme Inhibition: The pyridazine scaffold is a component in the development of novel anticancer agents.

CDK4/6 Inhibition: While not pyridazine itself, the related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has yielded highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). In vitro studies showed that these compounds inhibit cell proliferation and cause cell cycle arrest in the G1 phase in cancer cell lines like MV4-11.

FABP4 Inhibition: Derivatives of 4-amino-pyridazin-3(2H)-one have been identified as a valid core scaffold for creating inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a target of interest for metabolic diseases and has also been implicated in cancer, where it may facilitate metastasis and invasion. In vitro screening of a series of these compounds led to the identification of potent analogs.

ALK5 Inhibition: A novel series of ALK5 (TGF-β type I receptor) modulators featuring a 4,6-disubstituted pyridazine core has been designed. ALK5 inhibitors are being explored for cancer and fibrosis treatment. In vitro characterization of these pyridazine-based compounds revealed potent inhibition of the ALK5 kinase. nih.gov

Amyloid Plaque Binding: In the context of neurodegenerative diseases, imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated in vitro for their ability to bind to β-amyloid (Aβ) plaques. Certain derivatives, such as 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, displayed high binding affinity to synthetic Aβ aggregates, suggesting their potential as imaging agents for detecting amyloid plaques. nih.gov

The following table summarizes the in vitro activities of selected pyridazine derivatives targeting specific biological pathways.

| Derivative Class | Biological Target/Pathway | In Vitro Model | Observed Effect |

| Pyridazinone Derivatives | COX-2, Pro-inflammatory Cytokines | LPS-induced RAW264.7 Macrophages | Inhibition of COX-2, TNF-α, IL-6, NO, PGE2 |

| 4-Amino-pyridazin-3(2H)-one | Fatty Acid-Binding Protein 4 (FABP4) | Enzyme Inhibition Assays | Potent inhibition of FABP4 |

| 4,6-Disubstituted Pyridazines | ALK5 (TGF-β type I receptor) | Kinase Inhibition Assays | Potent modulation of ALK5 activity |

| Imidazo[1,2-b]pyridazines | β-Amyloid (Aβ) Aggregates | Binding Assays | High-affinity binding to Aβ plaques |

Investigation as Enzyme Inhibitors

The pyridazine scaffold is a prominent feature in the design of various enzyme inhibitors due to its ability to engage in multiple non-covalent interactions with enzyme active sites. Pyridazine derivatives have been investigated for their inhibitory activity against a range of enzymes. For instance, certain pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), an enzyme implicated in inflammation mdpi.com. Additionally, some derivatives have shown potential as inhibitors of phosphodiesterase type 4 (PDE4) mdpi.com. The exploration of pyridazine-based compounds as enzyme inhibitors is an active area of research, with studies focusing on kinases such as Nek2, which is involved in cell cycle regulation nih.gov. The versatility of the pyridazine ring allows for a wide range of structural modifications to optimize inhibitory potency and selectivity against specific enzyme targets.

In Vitro Biological Activity of Pyridazine Derivatives

Derivatives of pyridazine have demonstrated a broad spectrum of in vitro biological activities. Numerous studies have highlighted their potential as antimicrobial agents. For example, newly synthesized pyrazolo-pyridazine derivatives have been evaluated for their in vitro antibacterial and antifungal activities against various microbial strains, with some compounds exhibiting significant action ignited.in. Specifically, certain pyridazinone-based congeners have shown promising antimicrobial activity with notable Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The antibacterial and antifungal properties of pyridazine derivatives make them valuable scaffolds in the search for new anti-infective agents researchgate.net. Beyond antimicrobial effects, pyridazine derivatives have also been investigated for other biological activities, including anti-inflammatory and anticancer properties in non-human systems nih.gov.

Structure-Activity Relationship (SAR) Studies in Non-Human Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyridazine derivatives. These studies involve systematically modifying the chemical structure of the pyridazine core and evaluating the impact on its biological effects. For instance, SAR studies on imidazo[1,2-a]pyridine derivatives have been conducted to identify potent Nek2 inhibitors, revealing key structural features that enhance inhibitory activity nih.gov. Similarly, SAR classification models have been developed for pyridazinone derivatives to understand the relationship between their chemical structures and their anti-inflammatory activity mdpi.com. These studies provide valuable insights into the design of more effective and selective pyridazine-based compounds for various applications by elucidating the chemical features necessary for desired biological outcomes researchgate.netnih.govmdpi.com.

Agrochemical Applications

The pyridazine moiety is a key component in the development of various agrochemicals, including pesticides and plant growth regulators.

Intermediates for Pesticide Synthesis (e.g., Herbicides, Insecticides)

This compound and its derivatives are valuable intermediates in the synthesis of pesticides. The pyridazine ring is found in several commercial pesticides researchgate.net. For instance, pyridazine amine compounds are versatile intermediates for preparing pesticides with a pyridazine moiety, such as those used for combating invertebrate pests google.com. The synthesis of these agrochemicals often involves the functionalization of the pyridazine core to achieve the desired biological activity and spectrum of control.

Plant Growth Regulating Effects of Pyridazine Derivatives

Certain pyridazine derivatives have been shown to exhibit plant growth regulating effects. Studies have investigated the impact of these compounds on various aspects of plant development, including germination and morphogenesis researchgate.net. For instance, some pyridazine derivatives have demonstrated cytokinin-like activity, leading to an increase in photosynthetic pigments in plants like barley and pea microgreens cyberleninka.ruresearchgate.net. The ability of these compounds to influence plant growth and development highlights their potential for use in agriculture to enhance crop yields and quality. Research in this area continues to explore the specific mechanisms by which pyridazine derivatives exert their effects on plant physiology tandfonline.com.

Applications in Coordination Chemistry

The nitrogen atoms in the pyridazine ring of this compound and its derivatives make them excellent ligands for the formation of coordination complexes with various metal ions. Pyridine and pyrazine carboxamide-based ligands, which are structurally related to pyridazine derivatives, form a variety of coordination complexes with different geometries and nuclearities researchgate.net. The ability of these ligands to chelate metal ions is a key feature in their application in coordination chemistry researchgate.net. The resulting metal complexes have been studied for their structural properties and potential applications in areas such as catalysis and materials science researchgate.netmdpi.comscispace.com. The coordination chemistry of pyridazine-based ligands is a rich field of study, with ongoing research into the synthesis and characterization of new metal complexes with novel properties and functionalities researchgate.net.

Ligand Design for Metal Complexes (e.g., Copper, Silver)

While specific studies on this compound as a ligand are not extensively documented, the broader family of pyridazine and pyridine-based ligands has been widely investigated for the synthesis of copper (Cu) and silver (Ag) complexes. These nitrogen-containing heterocyclic compounds act as effective ligands due to the lone pair of electrons on the nitrogen atoms, which can readily coordinate with metal ions.

The coordination chemistry of such ligands with copper(II) and silver(I) is diverse, leading to the formation of mononuclear, binuclear, and polynuclear complexes with varied geometries, including square pyramidal, distorted square pyramidal, and octahedral arrangements. The resulting metal complexes often exhibit interesting electronic, magnetic, and catalytic properties. For instance, copper complexes with polydentate amine ligands have been synthesized and characterized using various spectroscopic and analytical techniques. Similarly, the coordination of silver(I) ions with nitrogen-donor ligands has been shown to result in the formation of discrete complexes as well as coordination polymers.

The amine group in this compound is expected to enhance its coordination ability, potentially leading to the formation of stable chelate rings with metal ions. The hydrochloride form of the compound implies that the amine group is protonated, which might require deprotonation under suitable pH conditions to facilitate coordination. The study of such complexes is crucial for the development of new materials with tailored properties.

Self-Assembly of Grid-like Metal Complexes

The self-assembly of metal complexes into ordered supramolecular structures, such as grid-like arrays, is a fascinating area of materials science. These architectures are formed through the spontaneous organization of metal ions and organic ligands under thermodynamic control. Pyridazine-based ligands are excellent candidates for the construction of such grids due to their rigid structure and well-defined coordination vectors.

While there is no specific literature on the use of this compound in the self-assembly of grid-like metal complexes, its structural features suggest potential applicability. The pyridazine core could act as a rigid spacer, while the amine group could be functionalized to introduce additional coordination sites or to tune the electronic properties of the resulting grid. The self-assembly process is a powerful tool for the bottom-up fabrication of functional nanomaterials, and the exploration of new ligands like this compound could lead to novel grid-like structures with unique properties.

Corrosion Inhibition Studies

The application of organic compounds as corrosion inhibitors is a well-established strategy to protect metallic materials from degradation in aggressive environments. Pyridazine derivatives have emerged as a promising class of corrosion inhibitors due to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate their adsorption onto metal surfaces.

Evaluation of Inhibition Efficiency on Metal Surfaces (e.g., Carbon Steel, Copper)

Numerous studies have demonstrated the effectiveness of pyridazine derivatives in inhibiting the corrosion of carbon steel and copper in acidic media. The inhibition efficiency (η%) is a key parameter used to quantify the performance of a corrosion inhibitor. It is typically determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric methods.

For instance, two newly synthesized pyridazine-based compounds, PZ-oxy and PZ-yl, exhibited high inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. Another study on a pyridazine derivative, 6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP), reported an inhibition efficiency of up to 98% for mild steel in 1 M HCl. The inhibition efficiency of these compounds is generally found to increase with their concentration.

In the case of copper, pyridazine derivatives have also shown significant promise. For example, in a study of four different pyridazine derivatives in 2M HNO₃, two of the compounds, P3 and P4, displayed high inhibition efficiencies of 96% and 94%, respectively, at a concentration of 10⁻³ M.

While specific data for this compound is not available, the high efficiencies observed for other pyridazine derivatives suggest that it could also be an effective corrosion inhibitor for both carbon steel and copper.

Table 1: Inhibition Efficiency of Selected Pyridazine Derivatives on Carbon Steel and Copper This table presents data for pyridazine derivatives as a reference, due to the lack of specific data for this compound.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|---|

| PZ-oxy | Mild Steel | 1 M HCl | 10⁻³ M | 94% | |

| PZ-yl | Mild Steel | 1 M HCl | 10⁻³ M | 96% | |

| MDP | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 98% | |

| P3 | Copper | 2 M HNO₃ | 10⁻³ M | 96% | |

| P4 | Copper | 2 M HNO₃ | 10⁻³ M | 94% |

Mechanistic Investigations of Adsorption Behavior

The mechanism of corrosion inhibition by organic molecules primarily involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The adsorption process can be classified as either physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal.

The adsorption behavior of pyridazine inhibitors is often investigated by fitting experimental data to various adsorption isotherms, such as the Langmuir, Temkin, and Frumkin isotherms. The Langmuir isotherm is frequently found to best describe the adsorption of pyridazine derivatives on steel surfaces, suggesting the formation of a monolayer of inhibitor molecules on the metal.

The nature of the adsorption can be further elucidated by calculating the standard Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. For many pyridazine derivatives, the calculated ΔG°ads values fall in a range that suggests a mixed-mode of adsorption, involving both physisorption and chemisorption.

Role of Molecular Structure in Anticorrosive Properties

The molecular structure of an organic inhibitor plays a crucial role in determining its anticorrosive properties. For pyridazine derivatives, several structural features contribute to their effectiveness:

The Pyridazine Ring: The presence of two nitrogen atoms in the aromatic ring provides active sites for coordination with the metal surface. The π-electrons of the ring also contribute to the adsorption process through π-metal interactions.

Substituents: The nature and position of substituents on the pyridazine ring can significantly influence the inhibition efficiency. Electron-donating groups, such as the amine group in this compound, can increase the electron density on the pyridazine ring, enhancing its ability to donate electrons to the metal and form stronger coordinate bonds. This, in turn, leads to a more stable and protective adsorbed film. The presence of other heteroatoms like sulfur or oxygen in the substituents can provide additional adsorption centers.

Molecular Size and Planarity: Larger molecules with a planar orientation can cover a larger surface area of the metal, leading to higher inhibition efficiency.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to correlate the molecular structure of inhibitors with their performance. These calculations can provide insights into parameters like the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), and the dipole moment, which are related to the adsorption and inhibition mechanism.

Surface Analysis Techniques in Corrosion Studies (e.g., SEM, EDX)

Surface analysis techniques are indispensable for visualizing the effects of corrosion and the protective action of inhibitors on metal surfaces. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology, allowing for a direct comparison of the surface of a metal sample before and after exposure to a corrosive environment, with and without an inhibitor.

In the absence of an inhibitor, SEM micrographs of carbon steel exposed to acidic solutions typically show a rough and damaged surface with pits and cracks. In contrast, in the presence of an effective pyridazine inhibitor, the SEM images reveal a much smoother and more uniform surface, indicating the formation of a protective film that prevents the corrosive attack.

Energy-Dispersive X-ray Spectroscopy (EDX) is often used in conjunction with SEM to provide elemental analysis of the surface. EDX analysis can confirm the presence of the inhibitor on the metal surface by detecting the elements present in the inhibitor molecule (e.g., nitrogen, carbon, and in the case of some derivatives, sulfur or chlorine). This provides direct evidence for the adsorption of the inhibitor and the formation of a protective layer.

Catalytic

This compound, while not as extensively documented as a catalyst compared to some of its pyridine-based analogs, holds potential in various catalytic applications owing to the reactivity of its core structure. The presence of the amino group and the nitrogen atoms within the pyridazine ring allows it to participate in catalytic cycles, primarily through nucleophilic or basic catalysis, or by serving as a ligand for transition metals.

Use as Catalysts in Organic Reactions

The catalytic activity of this compound in organic synthesis is an emerging area of interest, largely extrapolated from the well-established catalytic prowess of similar heterocyclic amines like 4-dimethylaminopyridine (DMAP). wikipedia.org The nitrogen atom of the amino group and the ring nitrogen atoms can act as nucleophilic or basic centers, facilitating a variety of organic transformations.

While direct studies on this compound as a primary catalyst are limited, its structural similarity to aminopyridines suggests its potential utility in reactions such as acylation and silylation. In these reactions, the amine can act as a nucleophilic catalyst by activating acyl or silyl donors. wikipedia.orgresearchgate.net The hydrochloride salt would likely require in-situ neutralization to unmask the catalytically active free amine.

Furthermore, pyridazine derivatives can serve as ligands in transition metal catalysis. The nitrogen atoms of the pyridazine ring can coordinate with metal centers, influencing the electronic and steric environment of the catalyst and thereby its activity and selectivity. nih.govacs.org For instance, aminopyridine ligands have been employed in palladium-catalyzed cross-coupling reactions to construct carbon-nitrogen bonds. acs.org This suggests a potential application for pyridazin-4-amine in the synthesis of complex molecules.

Table 1: Potential Catalytic Applications of Pyridazin-4-amine in Organic Reactions (Inferred from Analogous Compounds)

| Reaction Type | Potential Role of Pyridazin-4-amine | Mechanistic Insight |

| Acylation | Nucleophilic Catalyst | The exocyclic amino group can attack the acylating agent, forming a highly reactive intermediate that is then attacked by the substrate. |

| Silylation | Nucleophilic Catalyst | Similar to acylation, it can activate silylating agents for the protection of alcohols and other functional groups. |

| Cross-Coupling | Ligand for Metal Catalysts | The nitrogen atoms can coordinate to transition metals like palladium or copper, modulating their catalytic activity in C-C and C-N bond formation. acs.orgorganic-chemistry.org |

Role in Derivatization Procedures

In materials science, the functionalization of surfaces and polymers is crucial for tailoring their properties for specific applications. Amine-containing compounds are frequently used for such derivatization due to the reactivity of the amino group. rsc.org this compound, after conversion to its free amine form, presents a versatile scaffold for the derivatization of various materials.

The primary amine group of pyridazin-4-amine can undergo a range of chemical transformations, allowing it to be grafted onto surfaces or incorporated into polymer chains. For instance, it can react with surface-bound epoxy groups, isocyanates, or acid chlorides to form stable covalent linkages. researchgate.net This functionalization can impart new properties to the material, such as altered hydrophilicity, the ability to coordinate metal ions, or to act as a platform for further chemical modifications.

The derivatization of materials with pyridazine moieties can be of interest for applications in sensing, where the nitrogen heterocycle can interact with specific analytes, or in the development of materials with tailored electronic or optical properties. The ability of pyridazine derivatives to act as ligands for metal ions also opens up possibilities for creating catalytic surfaces or materials with specific binding capabilities.

Table 2: Potential Derivatization Applications of Pyridazin-4-amine in Materials Science

| Material Type | Derivatization Strategy | Potential Application of Functionalized Material |

| Polymers | Grafting onto polymer backbones via reactions of the amino group. | Creation of functional polymers with metal-chelating properties or as supports for catalysts. |

| Inorganic Surfaces (e.g., silica, metal oxides) | Covalent attachment through reactions with surface hydroxyl groups (after silanization) or other reactive functionalities. | Development of stationary phases for chromatography, sensors, or heterogeneous catalysts. |

| Nanomaterials | Surface modification of nanoparticles to introduce specific functionalities. | Enhancing the dispersibility of nanoparticles in different media or creating targeted drug delivery systems (non-human focus). mdpi.com |

Q & A

Q. What are the standard laboratory methods for synthesizing Pyridazin-4-amine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example:

- Step 1: React pyridazine derivatives (e.g., 4-chloropyridazine) with ammonia or an amine precursor in a polar solvent (e.g., ethanol) under reflux.

- Step 2: Neutralize the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt.

- Step 3: Purify via recrystallization using ethanol/water mixtures.

Key Parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol/Water | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 12–24 hours | |

| Yield Optimization | pH control during neutralization |

Note: Monitor by TLC (silica gel, ethyl acetate:hexane = 1:2) for intermediate tracking.

Q. How can researchers ensure the purity of this compound?

Methodological Answer: Use HPLC with a C18 column and UV detection at 254 nm:

- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v).

- Flow Rate: 1.0 mL/min.

- Retention Time: ~6.2 minutes (validate with a reference standard).

For spectrophotometric analysis , employ oxidative coupling reactions (e.g., with 4-aminoantipyrine) and measure absorbance at 480 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer: Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading. For example:

- Factor Screening: Use a 2³ factorial design to test temperature (60–100°C), solvent (ethanol vs. DMF), and ammonia concentration (1–3 M).

- Response: Yield and byproduct percentage (analyzed via HPLC).

Example Table:

| Condition | Yield (%) | Byproduct (%) |

|---|---|---|

| 80°C, Ethanol, 2M | 78 | 5 |

| 100°C, DMF, 3M | 65 | 18 |

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Step 1: Replicate studies using standardized protocols (e.g., consistent cell lines, dosing intervals).

- Step 2: Validate assay conditions (e.g., pH 7.4 buffer for stability, 37°C incubation).

- Step 3: Cross-reference with structural analogs (e.g., piperazine derivatives) to identify structure-activity relationships .

Case Study: Discrepancies in IC₅₀ values may arise from differences in cell viability assays (MTT vs. resazurin). Standardize to one method .

Q. What advanced techniques characterize the structural stability of this compound under varying pH?

Methodological Answer:

- pH Stability Study: Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Analyze degradation via:

- HPLC-MS: Identify breakdown products (e.g., pyridazine ring-opening).

- NMR (¹H and ¹³C): Track chemical shift changes in aromatic protons.

Findings:

| pH | Degradation (%) | Major Byproduct |

|---|---|---|

| 2 | 15 | Pyridazine-4-ol |

| 10 | 85 | 4-Aminopyridazine |

Q. How to design a formulation study for this compound delivery in preclinical models?

Methodological Answer: Use hydrogel-based systems for sustained release:

- Formulation: Carbopol 934 (2% w/v) + chitosan (1% w/v) crosslinked with glutaraldehyde.

- Drug Loading: 5 mg/g hydrogel.

- In Vitro Release: Conduct in PBS (pH 7.4) at 37°C; sample aliquots at 0, 2, 4, 8, 12, 24 hours for HPLC quantification.

Kinetic Model: Higuchi model best fits release data (R² > 0.98) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.